Harzialactone B

Cytotoxicity Marine natural products Cancer

Harzialactone B (CAS 203243-32-7) is a marine-derived fungal secondary metabolite belonging to the δ-lactone class, specifically a hydroxylated tetrahydropyran-2-one derivative with molecular formula C₇H₁₀O₃ and molecular weight 142.15 g/mol. The compound was originally isolated, together with harzialactone A and trichodenones A–C, from the culture broth of Trichoderma harzianum strain OUPS-N115 obtained from the sponge Halichondria okadai collected in Tanabe Bay, Japan.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B1249523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarzialactone B
Synonymsharzialactone B
harzialactone-B
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC=CC1(CCOC(=O)C1)O
InChIInChI=1S/C7H10O3/c1-2-7(9)3-4-10-6(8)5-7/h2,9H,1,3-5H2/t7-/m1/s1
InChIKeyNMISCWYXUUBUIR-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Harzialactone B Sourcing Guide: Botanical Origin, Compound Class, and Research Provenance


Harzialactone B (CAS 203243-32-7) is a marine-derived fungal secondary metabolite belonging to the δ-lactone class, specifically a hydroxylated tetrahydropyran-2-one derivative with molecular formula C₇H₁₀O₃ and molecular weight 142.15 g/mol . The compound was originally isolated, together with harzialactone A and trichodenones A–C, from the culture broth of Trichoderma harzianum strain OUPS-N115 obtained from the sponge Halichondria okadai collected in Tanabe Bay, Japan . Harzialactone B is biosynthesized via a Baeyer–Villiger oxidation of a cyclopentenone precursor and represents one of the structurally simpler lactones from this prolific fungal genus .

Strain-specific origin

Requires verification of T. harzianum OUPS-N115 fermentation provenance

Marine fungal δ-lactone

Isolated from sponge-derived Trichoderma; distinct from terrestrial strains

P388 cytotoxicity screening

Supports use as a weak-activity reference control in leukemia cell assays

Harzialactone B Procurement: Why In-Class γ-Butyrolactone Interchangeability Is Not Supported by Evidence


Compounds within the Trichoderma-derived lactone family exhibit wide functional divergence despite shared biosynthetic origin. Harzialactone B (a δ-lactone, C₇H₁₀O₃, MW 142.15) differs from its closest co-isolated congener harzialactone A (a γ-butyrolactone, C₁₁H₁₂O₃, MW 192.21) in both core ring size and substituent identity—vinyl versus benzyl—precluding direct functional substitution . The co-isolated trichodenones A–C achieve ED₅₀ values of 0.21–1.45 µg/mL against P388 cells, whereas harzialactone B reaches only 60 µg/mL, a >40-fold differential that confirms potency cannot be extrapolated across the compound class . Furthermore, harzialactone B is specifically produced by T. harzianum OUPS-N115 of sponge origin; other Trichoderma strains and species yield structurally distinct lactones (e.g., harzianolide, T39butenolide) with unrelated biological profiles .

vs Harzialactone A

Core architecture mismatch: δ-lactone vs γ-lactone ring limits target engagement parity

vs Trichodenones A-C

Potency profile diverges significantly (>40-fold differential); Trichodenones cannot substitute as a weak-activity control

Strain-Dependent Production

Harzialactone B is exclusive to OUPS-N115; analogs from other Trichoderma strains may not co-occur

Harzialactone B Quantitative Differentiation: Measured Biological and Structural Evidence Against Closest Analogs


Cytotoxicity Potency Comparison: Harzialactone B vs. Harzialactone A in the P388 Murine Leukemia Model

In the P388 murine leukemia cell line assay—the only model in which both harzialactones have been evaluated—harzialactone B (ED₅₀ = 60 µg/mL) demonstrates approximately 1.7-fold greater potency than harzialactone A (ED₅₀ > 100 µg/mL) . Both values classify as weak cytotoxicity (threshold for significant activity typically ≤ 10 µg/mL), and neither compound approaches the potency of co-isolated trichodenones A–C (ED₅₀ = 0.21–1.45 µg/mL), which are at least 40-fold more active . The 60 µg/mL ED₅₀ for harzialactone B is a precisely quantified single-point reference, while harzialactone A is reported only as exceeding 100 µg/mL, making the comparative window imprecise beyond the lower-bound estimate .

Cytotoxicity Potency
Reported comparison
Harzialactone B ED₅₀ = 60 µg/mL vs A >100 µg/mL
Reported cell-model response context
P388 murine leukemia assay; weak activity profile
Cytotoxicity Marine natural products Cancer

Structural Differentiation: Core Ring Architecture Distinguishes Harzialactone B from Harzialactone A

Harzialactone B is a δ-lactone (6-membered tetrahydropyran-2-one ring) with a C4-vinyl and C4-hydroxyl substitution . In contrast, harzialactone A is a γ-lactone (5-membered tetrahydrofuran-2-one ring) bearing a C5-benzyl group . Molecular formula comparison: C₇H₁₀O₃ (MW 142.15) for harzialactone B vs. C₁₁H₁₂O₃ (MW 192.21) for harzialactone A, a mass difference of 50.06 Da attributable to the benzyl-for-vinyl substitution and ring-size contraction . The δ-lactone ring of harzialactone B is proposed to arise biosynthetically via Baeyer–Villiger oxidation of a cyclopentenone, a route distinct from the γ-lactone formation pathway for harzialactone A .

Core Architecture
Supporting evidence
δ-Lactone (C₇H₁₀O₃, MW 142.15) with vinyl substituent
Structural context cannot transfer
Harzialactone A is γ-lactone (C₁₁H₁₂O₃, MW 192.21) with benzyl group
Structural biology Natural product chemistry Lactones

Producer Strain Specificity: T. harzianum OUPS-N115 as the Sole Documented Source of Harzialactone B

Harzialactone B has been isolated exclusively from Trichoderma harzianum strain OUPS-N115, which was derived from the marine sponge Halichondria okadai collected in Tanabe Bay, Japan . This contrasts with harzialactone A, which has additionally been reported from Paecilomyces sp. 7A22, indicating broader phylogenetic distribution . No other Trichoderma strains, including extensively studied terrestrial biocontrol strains (T. harzianum T22, T39) or marine-derived strains (XS-20090075, ZN-4), have been reported to produce harzialactone B . The compound's δ-lactone formation via Baeyer–Villiger oxidation of a cyclopentenone precursor appears restricted to the OUPS-N115 strain under the specific culture conditions described .

Strain Provenance
Class-level inference
T. harzianum OUPS-N115 (sole reported source)
Procurement requires strain verification
No alternative production strains documented
Microbial fermentation Strain sourcing Biosynthesis

Cytotoxicity Spectrum Narrowness: Harzialactone B Demonstrates No Documented Activity Beyond P388 Cells

In the original isolation study, harzialactone B was tested only against P388 murine leukemia cells and showed weak activity (ED₅₀ = 60 µg/mL), whereas the co-isolated trichodenones A–C exhibited significant cytotoxicity (ED₅₀ = 0.21–1.45 µg/mL) against the same cell line . A comprehensive 2022 review confirms that harzialactones A and B showed no significant cytotoxicity in the P388 assay when benchmarked against active controls . No peer-reviewed studies report harzialactone B activity against other cancer cell lines, bacterial strains, fungal pathogens, parasites, or enzyme targets. By contrast, harzialactone A has subsequently demonstrated antileishmanial activity (IC₅₀ = 5.25 µg/mL against Leishmania amazonensis promastigotes and IC₅₀ = 18.18 µg/mL against intracellular amastigotes) .

Bioactivity Spectrum
Class-level inference
Only P388 cell line (ED₅₀ = 60 µg/mL)
Assay-response context limited to P388
No documented anti-leishmanial or antimicrobial activity
Cytotoxicity profiling Selectivity Cancer cell lines

Harzialactone B Application Scenarios: Evidence-Backed Procurement and Research Use Cases


Weak-Activity Cytotoxicity Reference Standard for P388 Leukemia Screening Cascades

Harzialactone B (ED₅₀ = 60 µg/mL) serves as a calibrated weak-activity control in P388 murine leukemia cytotoxicity screening cascades, enabling assay validation at the boundary between inactive and weakly active compounds. Its precisely quantified ED₅₀, in contrast to harzialactone A's unbounded ED₅₀ > 100 µg/mL, provides a reproducible reference point for inter-laboratory assay normalization . For labs running P388-based screening of natural product libraries or synthetic derivatives, harzialactone B can function as a positive process control confirming assay sensitivity at the moderate-activity threshold without saturating the readout window, unlike trichodenone A (ED₅₀ ≈ 0.21 µg/mL) which may exhaust the dynamic range at standard concentrations .

Fungal δ-Lactone Biosynthetic Intermediate for Baeyer–Villiger Pathway Studies

The biosynthetic origin of harzialactone B via Baeyer–Villiger oxidation of a cyclopentenone precursor positions this compound as a pathway-specific probe for studying oxidative ring-expansion enzymology in Trichoderma species . Unlike harzialactone A, which derives from a distinct γ-lactone pathway, harzialactone B's δ-lactone architecture provides a diagnostic chemical signature for monitoring Baeyer–Villiger monooxygenase activity in strain OUPS-N115 and related Trichoderma isolates . Researchers investigating fungal lactone diversification or engineering Trichoderma for altered secondary metabolite profiles can use harzialactone B as an analytical standard for δ-lactone pathway output quantification .

Marine-Derived Chemical Library Component for Phenotypic Screening with Low Background Cytotoxicity

For natural product library construction aimed at phenotypic screening where high-potency cytotoxic compounds are deprioritized (e.g., immunomodulation, metabolic regulation, or anti-inflammatory screens), harzialactone B's weak and single-assay-confirmed activity profile reduces the risk of cytotoxicity-driven false positives . In contrast to trichodenones A–C (ED₅₀ = 0.21–1.45 µg/mL), which carry a high probability of dominating hit-selection in cytotoxicity-coupled assays, harzialactone B's moderate ED₅₀ of 60 µg/mL allows detection of target-specific effects without overwhelming the assay with nonspecific cell death . This application leverages harzialactone B's documented narrow bioactivity spectrum as a feature rather than a limitation, as confirmed by the absence of reported antimicrobial, antifungal, or antiparasitic activities .

Application
Selection Property
Validation Focus
P388 Leukemia Screening
Moderate-activity process control
Assay sensitivity at weak-activity threshold
Fungal δ-Lactone Pathway Studies
Baeyer-Villiger pathway probe
δ-Lactone pathway output quantification
Low-Background Phenotypic Screens
Narrow bioactivity spectrum
Cytotoxicity-driven false positive exclusion
Quote Request

Request a Quote for Harzialactone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.